molecular formula C11H11N3O3 B14747828 benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate

benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate

Cat. No.: B14747828
M. Wt: 233.22 g/mol
InChI Key: CKKIFYNOFYXCHA-UHFFFAOYSA-N
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Description

Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzyl group attached to the carbamate moiety, which is linked to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to scale up the synthesis process. This includes the use of recyclable catalysts, solvent-free reactions, and energy-efficient processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and other functionalized compounds that retain the core pyrazole structure.

Scientific Research Applications

Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Benzyl (5-oxo-4,5-dihydro-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

benzyl N-(5-oxo-1,4-dihydropyrazol-4-yl)carbamate

InChI

InChI=1S/C11H11N3O3/c15-10-9(6-12-14-10)13-11(16)17-7-8-4-2-1-3-5-8/h1-6,9H,7H2,(H,13,16)(H,14,15)

InChI Key

CKKIFYNOFYXCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C=NNC2=O

Origin of Product

United States

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